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molecular formula C15H21NO2 B8681837 tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

Cat. No. B8681837
M. Wt: 247.33 g/mol
InChI Key: OWXXHQYNJUCJFJ-UHFFFAOYSA-N
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Patent
US05843904

Procedure details

To a suspension of 2-aminoindane hydrochloride (5.0g, 29.5 mmol) and powdered K2CO3 (8.3 g, 60.0 mmol) in absolute EtOH (30 mL) was added tert-butyl bromoacetate (4.4 mL, 29.5 mmol). After stirring for 10 min at rt the reaction was heated to 45° C. and stirred for 2 hr. The reaction was cooled to rt, diluted with EtOAc, filtered and concentrated. Chromatography of the residue on silica gel (elution with 20% EtOAc:hexane) provided 4.7g of compound 721 as a white crystalline solid. ##STR100##
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>CCO.CCOC(C)=O>[C:23]([O:22][C:20](=[O:21])[CH2:19][NH:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
8.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min at rt the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 45° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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